para-Hydroxy Atorvastatin-d5 Calcium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
para-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of para-Hydroxy Atorvastatin Calcium Salt. It is a labeled metabolite of Atorvastatin Calcium Salt, which is a selective and competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in the mevalonate pathway of cholesterol synthesis. The compound is primarily used as an internal standard for the quantification of atorvastatin in various analytical applications .
Mechanism of Action
Target of Action
The primary target of para-Hydroxy Atorvastatin-d5 Calcium Salt is the enzyme HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis .
Mode of Action
this compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, reducing the production of cholesterol . This leads to a decrease in the level of cholesterol in hepatocytes, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream, thereby lowering the overall level of LDL cholesterol .
Pharmacokinetics
It’s known that the parent compound, atorvastatin, is well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, the primary site of action . The metabolites are excreted in bile and urine .
Result of Action
The result of this compound’s action is a reduction in the concentration of LDL cholesterol in the bloodstream . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular disease .
Biochemical Analysis
Biochemical Properties
para-Hydroxy Atorvastatin-d5 Calcium Salt, like Atorvastatin, is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis . It interacts with this enzyme, leading to a reduction in cholesterol synthesis.
Cellular Effects
The product has been shown to have effects on various types of cells. For instance, it has IC50 values of 73, 102, and 0.6 nM for HepG2 cells, human fibroblasts, and rat hepatocytes, respectively . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of cholesterol .
Temporal Effects in Laboratory Settings
It is known that Atorvastatin and its metabolites are stable under certain conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Atorvastatin has dose-dependent effects in reducing cholesterol levels .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, specifically in the inhibition of the enzyme HMG-CoA reductase . This interaction affects metabolic flux and metabolite levels within this pathway.
Transport and Distribution
Atorvastatin is known to be distributed in the liver, where it exerts its cholesterol-lowering effects .
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of Atorvastatin, which is known to localize in the endoplasmic reticulum, the site of cholesterol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the deuteration of para-Hydroxy Atorvastatin Calcium SaltThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and extraction. The final product is obtained as a solid, typically stored under inert atmosphere at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: para-Hydroxy Atorvastatin-d5 Calcium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled pH and temperature
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds .
Scientific Research Applications
para-Hydroxy Atorvastatin-d5 Calcium Salt is extensively used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of atorvastatin and its metabolites.
Biology: Studying the metabolic pathways and enzymatic reactions involving atorvastatin.
Medicine: Research on cholesterol-lowering drugs and their effects on lipid metabolism.
Industry: Quality control and validation of pharmaceutical formulations containing atorvastatin
Comparison with Similar Compounds
Atorvastatin Calcium Salt: The parent compound, used widely as a cholesterol-lowering drug.
Ortho-Hydroxy Atorvastatin Calcium Salt: Another metabolite of atorvastatin with similar inhibitory effects on HMG-CoA reductase.
4-Hydroxy Atorvastatin-d5 Calcium Salt: A deuterated analog used for similar analytical purposes
Uniqueness: para-Hydroxy Atorvastatin-d5 Calcium Salt is unique due to its deuterated form, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .
Properties
CAS No. |
265989-45-5 |
---|---|
Molecular Formula |
C66H58D10CaF2N4O12 |
Molecular Weight |
1199.42 |
Appearance |
Off-White Solid |
melting_point |
174-179°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
265989-44-4 (unlabelled) |
Synonyms |
p-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; 4-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; para-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; di(4-Hydroxy Atorvastatin-d5) CalciuM Salt |
tag |
Atorvastatin Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.